4-(Propanamidomethyl)benzoic acid
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Overview
Description
4-(Propanamidomethyl)benzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a propanamidomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propanamidomethyl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with propanamide under specific conditions. One common method includes the following steps:
Oximation: Reacting 4-carboxybenzaldehyde with hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Propanamidomethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(Propanamidomethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 4-(Propanamidomethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The propanamidomethyl group can enhance the compound’s ability to bind to specific molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Known for its use in the synthesis of folate and as a UV filter in sunscreens.
4-Nitrobenzoic acid: Used in the synthesis of dyes and as an intermediate in organic synthesis.
4-Hydroxybenzoic acid: Commonly used as a preservative in the food and cosmetic industries.
Uniqueness
4-(Propanamidomethyl)benzoic acid is unique due to the presence of the propanamidomethyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzoic acid derivatives and expands its range of applications in various fields .
Properties
IUPAC Name |
4-[(propanoylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-10(13)12-7-8-3-5-9(6-4-8)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRALAFRLCDFPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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